BEPP monohydrochloride

Description

Properties

IUPAC Name |

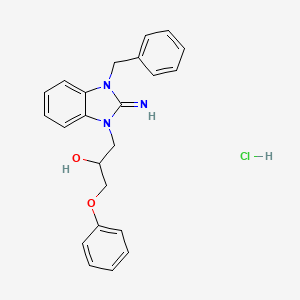

1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-phenoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2.ClH/c24-23-25(15-18-9-3-1-4-10-18)21-13-7-8-14-22(21)26(23)16-19(27)17-28-20-11-5-2-6-12-20;/h1-14,19,24,27H,15-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMXJFUGIDGZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386296 | |

| Record name | SMR000035350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455311-98-5 | |

| Record name | SMR000035350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BEPP Monohydrochloride: A Technical Guide to its Mechanism of Action as a PKR Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BEPP monohydrochloride is a synthetic small molecule that has been identified as a potent activator of the double-stranded RNA-dependent protein kinase (PKR).[1][2][3][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and its potential as an anti-cancer and antiviral agent. The information presented herein is a synthesis of publicly available research, intended to support further investigation and drug development efforts.

Introduction to this compound

This compound, with the chemical name 1H-benzimidazole-1-ethanol, 2,3-dihydro-2-imino-α-(phenoxymethyl)-3-(phenylmethyl)-, monohydrochloride, is a novel compound that has demonstrated significant biological activity through the activation of the PKR signaling pathway.[3][7] PKR is a serine/threonine kinase that plays a crucial role in the cellular response to viral infections and other stress signals.[3][4] Activation of PKR leads to the inhibition of protein synthesis and the induction of apoptosis, making it a key target for therapeutic intervention in various diseases.

Core Mechanism of Action: PKR Activation

The primary mechanism of action of this compound is the induction of PKR activation.[2][4] This activation is achieved through the binding of BEPP to PKR, which facilitates its autophosphorylation.[2] Activated PKR then phosphorylates its key substrate, the eukaryotic translation initiation factor 2 alpha (eIF2α).[3][7]

The PKR Signaling Pathway

The activation of PKR by BEPP initiates a signaling cascade that culminates in antiviral and anti-cancer effects. The key steps in this pathway are:

-

PKR Activation: BEPP binds to and activates PKR, leading to its autophosphorylation.

-

eIF2α Phosphorylation: Activated PKR phosphorylates eIF2α at Serine 51.

-

Inhibition of Protein Synthesis: Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, which in turn inhibits the formation of the translation initiation complex and globally attenuates protein synthesis.

-

Induction of Apoptosis: The PKR pathway also triggers programmed cell death through multiple mechanisms, including the upregulation of pro-apoptotic proteins and the activation of caspases.

Quantitative Data

The efficacy of this compound has been quantified in various studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | PKR Status | IC50 (µM) | Reference |

| Mouse Embryonic Fibroblasts (MEF) | +/+ | 1.4 | Hu et al., 2009 |

| Mouse Embryonic Fibroblasts (MEF) | -/- | 17.4 | Hu et al., 2009 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

Cell Viability Assay (SRB Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on cultured cells.

Materials:

-

This compound

-

Appropriate cell lines (e.g., MEF PKR+/+ and PKR-/-)

-

96-well cell culture plates

-

Complete cell culture medium

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours.

-

Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 10 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound stain by adding 10 mM Tris base solution.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Protein Phosphorylation

This protocol details the detection of phosphorylated PKR and eIF2α.

Materials:

-

Cell lysates from BEPP-treated and control cells

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-PKR, anti-PKR, anti-phospho-eIF2α, anti-eIF2α, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysates from BEPP-treated and control cells

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare cell lysates as described for Western blotting.

-

Add an equal amount of protein from each lysate to the wells of a 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The increase in absorbance is proportional to the caspase-3 activity.

Antiviral Plaque Assay

This protocol is used to determine the effect of this compound on the replication of vaccinia virus.

Materials:

-

HeLa cells

-

Vaccinia virus stock

-

This compound

-

Cell culture medium

-

Crystal violet solution

Procedure:

-

Seed HeLa cells in 6-well plates and grow to confluence.

-

Pre-treat the cells with a non-cytotoxic concentration of this compound for 48 hours.

-

Infect the cells with a known titer of vaccinia virus.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with medium containing BEPP.

-

Incubate the plates for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formalin.

-

Stain the cells with 0.1% crystal violet to visualize the plaques.

-

Count the number of plaques and compare the virus titer in BEPP-treated versus untreated cells.

Logical Relationships and Therapeutic Potential

The mechanism of action of this compound presents a clear logical progression from molecular interaction to cellular outcome, highlighting its therapeutic potential.

The ability of this compound to selectively induce apoptosis in cells with active PKR suggests its potential as a targeted anti-cancer agent, particularly for tumors with high PKR expression.[3] Furthermore, its capacity to inhibit viral replication positions it as a candidate for the development of broad-spectrum antiviral therapies.[3]

Conclusion

This compound is a valuable research tool for studying the PKR signaling pathway and holds promise as a therapeutic agent. Its well-defined mechanism of action, centered on the activation of PKR, provides a solid foundation for further preclinical and clinical development. The data and protocols presented in this guide are intended to facilitate these efforts and encourage continued exploration of the therapeutic potential of this compound.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BIOCHEMICAL ANALYSIS OF PKR ACTIVATION BY PACT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Vaccinia virus exhibits cell-type-dependent entry characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein-Binding Function of RNA-Dependent Protein Kinase Promotes Proliferation through TRAF2/RIP1/NF-κB/c-Myc Pathway in Pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to BEPP Monohydrochloride: An Activator of the Protein Kinase R (PKR) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Kinase R (PKR), a key component of the innate immune system, is an interferon-induced serine/threonine kinase. Its activation is a critical cellular response to viral infections and other stress signals, leading to the inhibition of protein synthesis and induction of apoptosis. This whitepaper provides a detailed technical overview of BEPP monohydrochloride, a synthetic small molecule identified as a potent chemical activator of the PKR pathway. We will explore its mechanism of action, downstream cellular effects, and its potential as a research tool and therapeutic agent. This guide consolidates quantitative data on its efficacy and provides representative experimental protocols for its study.

The Role and Mechanism of this compound

Contrary to functioning as an inhibitor, this compound is a chemical activator, or inducer, of the PKR pathway.[1][2] Its primary role is to bind to PKR and facilitate its autophosphorylation, thereby activating the kinase and initiating its downstream signaling cascade.[1] The precise mechanism of how BEPP directly engages with PKR to induce this activation is not yet fully elucidated.[3]

Upon activation by BEPP, PKR phosphorylates its primary substrate, the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3][4] This phosphorylation event leads to a global inhibition of protein synthesis, a critical step in the cellular antiviral response.[1] The activation of the PKR pathway by BEPP has been shown to be dose-dependent and selective for cells expressing functional PKR.[3][5]

Cellular Consequences of BEPP-Mediated PKR Activation

The activation of PKR by this compound triggers significant downstream cellular events, making it a valuable tool for studying cellular stress responses.

-

Induction of Apoptosis: BEPP is a potent inducer of apoptosis in a PKR-dependent manner.[4][5] Treatment of sensitive cells with BEPP leads to the activation of caspase-3, an increase in the expression of the pro-apoptotic protein BAX, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[4][5]

-

Antiviral Activity: By activating the PKR pathway and inhibiting protein synthesis, BEPP demonstrates significant antiviral properties. Pretreatment of cells with non-cytotoxic doses of BEPP has been shown to effectively inhibit the replication of viruses such as the Vaccinia virus.[3][4][6]

-

Anticancer Potential: BEPP selectively inhibits the growth of cancer cells that overexpress PKR.[4][5][6] This suggests a potential therapeutic application for BEPP and its analogs in cancers with a specific reliance on or dysregulation of the PKR pathway.

Quantitative Data: In Vitro Efficacy

The cytotoxic and growth-inhibitory effects of this compound have been quantified in various cell lines. The data highlights the compound's dependency on the presence of functional PKR.

| Cell Line Type | Cell Line Name | IC50 Value (µM) | Treatment Duration (h) | Reference |

| Mouse Embryonic Fibroblast | MEF/PKR(+/+) (Wild-Type) | 1.4 | 72 | [3][5] |

| Mouse Embryonic Fibroblast | MEF/PKR(-/-) (Knockout) | 17.4 | 72 | [3][5] |

| Human Lung Cancer | H226B | 4.6 | 72 | [5] |

| Human Lung Cancer | H460 | 11.5 | 72 | [5] |

| Human Lung Cancer | A549 | 13.8 | 72 | [5] |

| Human Lung Cancer | H1299 | 15.8 | 72 | [5] |

| Normal Human Bronchial Epithelial | HBE | 15.6 | 72 | [5] |

Visualizing the BEPP-PKR Interaction

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound.

References

- 1. scbt.com [scbt.com]

- 2. abmole.com [abmole.com]

- 3. researchgate.net [researchgate.net]

- 4. Double-stranded RNA-dependent protein kinase-dependent apoptosis induction by a novel small compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Double-Stranded RNA-Dependent Protein Kinase-Dependent Apoptosis Induction by a Novel Small Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Investigating BEPP Monohydrochloride in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BEPP monohydrochloride, a novel small molecule, has emerged as a potent inducer of the double-stranded RNA-dependent protein kinase (PKR) pathway, demonstrating significant potential as an anti-cancer agent. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cell lines, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers, scientists, and drug development professionals in further exploring the therapeutic utility of this compound.

This compound, chemically known as 1H-benzimidazole-1-ethanol, 2,3-dihydro-2-imino-α-(phenoxymethyl)-3-(phenylmethyl)-, monohydrochloride, activates the PKR signaling cascade, leading to PKR-dependent apoptosis in cancer cells. This targeted mechanism of action makes it a promising candidate for cancers where the PKR pathway is a viable therapeutic target.

Data Presentation

The cytotoxic effects of this compound have been primarily characterized in mouse embryonic fibroblast (MEF) cell lines with differential PKR expression. This has been instrumental in elucidating its PKR-dependent mechanism of action.

Table 1: Cytotoxicity of this compound in MEF Cell Lines

| Cell Line | PKR Status | IC50 (µM) |

| MEF/PKR(+/+) | Wild-type | 1.4 |

| MEF/PKR(-/-) | Knockout | 17.4 |

Data represents the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment.

It has been reported that this compound effectively inhibits the growth of a human lung cancer cell line that overexpresses PKR. However, a comprehensive screening of its IC50 values across a broader panel of human cancer cell lines is not yet publicly available. Further research is warranted to determine the compound's efficacy across various cancer types.

Signaling Pathway

This compound exerts its anti-cancer effects by activating the PKR-mediated apoptotic pathway. Upon activation by BEPP, PKR initiates a signaling cascade that culminates in programmed cell death.

This compound-induced PKR-mediated apoptotic signaling pathway.

Experimental Protocols

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid solution

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).

-

Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

Detection of Apoptosis: Western Blot for Cleaved Caspase-3

Western blotting is used to detect the cleavage of caspase-3, a key marker of apoptosis.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

A typical experimental workflow for studying this compound.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through the activation of the PKR signaling pathway. Its efficacy is particularly pronounced in cells with a functional PKR system. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound's therapeutic potential. Future studies should focus on expanding the cytotoxicity profiling of this compound across a diverse range of human cancer cell lines to identify responsive cancer types and to further delineate its mechanism of action.

An In-depth Technical Guide to BEPP Monohydrochloride: Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Benzimidazole-1-ethanol, 2,3-dihydro-2-imino-α-(phenoxymethyl)-3-(phenylmethyl)-, monohydrochloride, commonly known as BEPP monohydrochloride. It is a synthetic compound recognized primarily as a potent activator of the double-stranded RNA-dependent protein kinase (PKR).[1][2][3] This document details its chemical properties, outlines its synthesis, and elucidates its mechanism of action, with a focus on the PKR signaling pathway. The information is intended to support research and development efforts in cellular stress responses, cancer biology, and antiviral immunity.[1]

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical formula is C₂₃H₂₄ClN₃O₂ and it has a molecular weight of approximately 409.91 g/mol .[1][2][4][5] The structure-property relationship is defined by its benzimidazole core, which provides basic character, and its various side chains (phenoxymethyl, phenylmethyl, hydroxyl groups) that contribute to its lipophilicity, hydrophobic interactions, and hydrogen bonding capabilities.[1] The hydrochloride salt form enhances its aqueous solubility and chemical stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1H-Benzimidazole-1-ethanol, 2,3-dihydro-2-imino-α-(phenoxymethyl)-3-(phenylmethyl)-, monohydrochloride | [2] |

| CAS Number | 455311-98-5 | [2][4] |

| Molecular Formula | C₂₃H₂₃N₃O₂ · HCl | [5] |

| Molecular Weight | 409.91 g/mol | [2][4][5] |

| Appearance | White to off-white powder | |

| Purity | ≥98% (by HPLC) | |

| Elemental Analysis | C, 67.39%; H, 5.90%; Cl, 8.65%; N, 10.25%; O, 7.81% | [2] |

| Storage Temperature | 2-8°C (short term), -20°C (long term) | [2][4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| DMSO | >10 mg/mL | [1][4] |

| Aqueous | Limited; pH-dependent | [1] |

The compound's solubility is pH-dependent, a characteristic of weak bases.[1] At a low pH of 2.0, solubility is enhanced due to complete protonation.[1] At physiological pH (7.4), it is estimated that approximately 80% of the compound exists in the ionized form, leading to moderate solubility.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process rooted in organic chemistry, beginning with benzimidazole derivatives.[1] While specific, detailed industrial protocols are proprietary, the general synthetic route can be described as a two-stage process involving the formation of the core structure followed by the introduction of functional side chains.[1]

General Synthesis Route:

-

Formation of the Benzimidazole Core: This initial step is typically achieved through condensation reactions that involve combining o-phenylenediamine with suitable carboxylic acids or their derivatives.[1]

-

Introduction of Side Chains: Following the creation of the core, the phenoxymethyl and phenylmethyl groups are added via nucleophilic substitution reactions to yield the final BEPP molecule.[1] The process concludes with conversion to the monohydrochloride salt to improve stability and solubility.

Figure 1: A logical workflow illustrating the general stages of this compound synthesis.

Mechanism of Action and Signaling Pathway

This compound's primary biological function is the activation of the double-strand RNA-dependent protein kinase (PKR), a serine/threonine kinase that plays a crucial role in the cellular integrated stress response (ISR).[1][4][5]

The activation of PKR by BEPP initiates a well-defined signaling cascade:

-

PKR Activation: BEPP binds to and activates PKR, mimicking the effect of double-stranded RNA, a common trigger for PKR during viral infections.

-

eIF2α Phosphorylation: Activated PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][4][5]

-

Inhibition of Protein Synthesis: The phosphorylation of eIF2α inhibits the guanine nucleotide exchange factor eIF2B, which is necessary for the initiation of translation. This leads to a global shutdown of protein synthesis.[4][5]

-

Cellular Response: The inhibition of translation conserves cellular resources and triggers downstream stress response pathways, which can lead to cell cycle arrest and apoptosis (programmed cell death).[1] This mechanism is central to PKR's antiviral and antitumor activities.[4][5]

-

Modulation of Other Factors: Beyond eIF2α, PKR activation by BEPP can also modulate the activities of other key cellular regulators, including NF-κB, ATF-3, and the tumor suppressor protein p53.[4][5] Studies have shown that BEPP can promote the sumoylation-dependent stabilization of p53, further contributing to its pro-apoptotic effects in certain cancer cell lines.[1][4]

References

The Discovery of BEPP Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of BEPP monohydrochloride, a potent activator of the double-stranded RNA-dependent protein kinase (PKR). The information is compiled from seminal research and is intended to serve as a comprehensive resource for professionals in the fields of molecular biology, oncology, and antiviral drug development.

Introduction

This compound, chemically identified as 1H-benzimidazole-1-ethanol, 2,3-dihydro-2-imino-α-(phenoxymethyl)-3-(phenylmethyl)-, monohydrochloride, is a synthetic small molecule that has garnered significant interest for its specific activation of PKR.[1] PKR is an interferon-inducible serine/threonine kinase that plays a crucial role in the cellular stress response, antiviral defense, and apoptosis.[2][3][4][5] The discovery of this compound as a PKR activator has opened new avenues for investigating the therapeutic potential of modulating the PKR signaling pathway in various diseases, including cancer and viral infections.[1][2][3]

Discovery of this compound

This compound was identified through a targeted screening of a chemical library. The primary objective of the screen was to discover compounds with differential cytotoxic effects on wild-type mouse embryonic fibroblast cells (MEF/PKR(+/+)) versus PKR-knockout mouse embryonic fibroblast cells (MEF/PKR(-/-)).[2][3] This approach was designed to isolate compounds whose mechanism of action was dependent on the presence of functional PKR.

Experimental Workflow for Discovery

Caption: Workflow for the discovery of this compound.

Synthesis of this compound

While the seminal discovery paper does not provide a detailed synthetic protocol, the general synthesis of this compound involves a multi-step organic reaction. The process begins with the formation of a benzimidazole core, which is achieved through condensation reactions with o-phenylenediamine and appropriate carboxylic acids or their derivatives. Subsequently, the phenoxymethyl and phenylmethyl side chains are introduced via nucleophilic substitution reactions.[1]

Mechanism of Action

This compound exerts its biological effects by directly activating PKR.[1][6] The activation of PKR initiates a signaling cascade that is central to the integrated stress response (ISR).[1]

PKR Activation and Downstream Signaling

Activated PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][2][7] This phosphorylation event leads to a global inhibition of protein translation, which in turn triggers cellular stress responses and can ultimately lead to apoptosis.[1][4]

Caption: this compound signaling pathway.

Quantitative Data

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Treatment | % Cell Viability (Mean ± SD) |

| MEF/PKR(+/+) | 2.5 µM BEPP for 72h | Data not specified |

| MEF/PKR(-/-) | 2.5 µM BEPP for 72h | Data not specified |

Note: While the primary discovery paper states a differential cytotoxic effect, specific percentage viability data at this concentration and time point were presented graphically. It was clear, however, that viability was significantly lower in MEF/PKR(+/+) cells.

Table 2: Apoptosis Induction by this compound in MEF/PKR(+/+) Cells

| Treatment Duration (10 µM BEPP) | % of Cells in Sub-G1 Phase (Apoptotic) |

| 24 hours | 32.3% |

| 72 hours | 84.6% |

Table 3: PKR and eIF2α Phosphorylation

| BEPP Concentration | Fold Increase in Phosphorylated PKR (Normalized to β-actin) |

| 2.5 µM | ~2-fold |

| 10 µM | ~3.5-fold |

Key Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

-

Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.

-

Treatment: Expose cells to various concentrations of this compound or DMSO (vehicle control) for the desired time periods.

-

Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid.

-

Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. Cell viability is expressed as a percentage relative to the DMSO-treated control cells.[7]

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Treat cells with this compound for the specified durations.

-

Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G1 phase is quantified as the apoptotic cell population.[7]

Western Blotting for Protein Phosphorylation

-

Cell Lysis: Treat cells with this compound, then lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for total PKR, phosphorylated PKR (p-PKR), total eIF2α, and phosphorylated eIF2α (p-eIF2α). A loading control, such as β-actin, should also be probed.

-

Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) system.[7]

Vaccinia Virus Replication Inhibition Assay

-

Cell Culture: Seed HeLa cells in 96-well plates and grow to confluency.

-

Pretreatment: Pre-treat the cells with a non-cytotoxic dose of this compound.

-

Infection: Infect the cells with Vaccinia virus.

-

Incubation: Incubate the infected cells for a specified period to allow for viral replication.

-

Titer Analysis: Harvest the cells and determine the viral titer by plaque assay on a suitable cell line (e.g., BSC-40 cells). The reduction in viral titer in BEPP-treated cells compared to control cells indicates the level of inhibition.[2]

Preclinical Antiviral and Antitumor Activity

In addition to its well-characterized pro-apoptotic effects, this compound has demonstrated potential as both an antiviral and an antitumor agent in preclinical studies.

-

Antiviral Activity: Pretreatment of HeLa cells with a non-cytotoxic dose of this compound was shown to effectively inhibit the replication of Vaccinia virus.[2][3] This finding underscores the potential of PKR activators as broad-spectrum antiviral agents.

-

Antitumor Activity: this compound exhibited preferential cytotoxicity towards cancer cell lines that overexpress PKR.[2][3] This suggests a potential therapeutic window for targeting tumors with elevated PKR levels. The pro-apoptotic mechanism, involving the activation of caspase-3 and modulation of Bcl-2 family proteins (increased BAX, decreased Bcl-2), further supports its potential as an anticancer agent.[2][3]

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the complex roles of the PKR signaling pathway. Its discovery has provided a proof-of-concept for the therapeutic targeting of this pathway. Future research may focus on optimizing the pharmacological properties of BEPP analogs to enhance their potency and selectivity, as well as exploring their efficacy in in vivo models of cancer and viral diseases. As of now, there is no publicly available information on clinical trials involving this compound.

References

- 1. Novel piperazine induces apoptosis in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Vaccinia virus entry by a broad spectrum antiviral peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Double-stranded RNA-dependent protein kinase-dependent apoptosis induction by a novel small compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Controlling activation of the RNA-dependent protein kinase by siRNAs using site-specific chemical modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. scbt.com [scbt.com]

- 7. Double-Stranded RNA-Dependent Protein Kinase-Dependent Apoptosis Induction by a Novel Small Compound - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on BEPP Monohydrochloride Toxicity: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific preclinical toxicity studies for BEPP (1H-benzimidazole-1-ethanol, 2,3-dihydro-2-imino-α-(phenoxymethyl)-3-(phenylmethyl)-, monohydrochloride) are not publicly available. This document provides a comprehensive guide to the standard preliminary toxicity studies that would be essential in the non-clinical safety assessment of a novel compound like BEPP monohydrochloride. The experimental protocols and data tables presented herein are illustrative and based on established regulatory guidelines and common practices in toxicology.

Introduction

This compound is a synthetic compound identified as a potent activator of the double-stranded RNA-dependent protein kinase (PKR).[1][2][3] Its mechanism of action involves the induction of the PKR signaling pathway, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This cascade ultimately results in the inhibition of protein synthesis, induction of apoptosis, and demonstrates potential antiviral and antitumor activities.[1][2] Specifically, BEPP has been shown to induce apoptosis in a PKR-dependent manner, activate caspase-3, increase the expression of BAX, and decrease Bcl-2 expression.[1] Furthermore, it has demonstrated efficacy in inhibiting the growth of human lung cancer cell lines that overexpress PKR and has been found to suppress Vaccinia virus replication.[1]

While the pharmacodynamic profile of this compound is emerging, a thorough evaluation of its toxicological profile is a critical prerequisite for any further development as a therapeutic agent. This whitepaper outlines the essential preliminary in vitro and in vivo toxicity studies required to establish a foundational safety profile for a novel investigational drug such as this compound. These studies are designed to identify potential hazards, establish a safe starting dose for first-in-human studies, and characterize the toxicological properties of the compound.

The primary objectives of a preliminary toxicity program for this compound would be to assess:

-

Acute Toxicity: To determine the potential for toxicity after a single high dose.

-

Genotoxicity: To evaluate the potential to induce mutations or chromosomal damage.

-

Systemic Toxicity on Repeated Dosing: To identify target organs and characterize toxicity following repeated administration.

Core Signaling Pathway of this compound

The primary mechanism of action of this compound is the activation of the PKR signaling pathway, which is a key component of the cellular stress response. The following diagram illustrates this pathway.

Acute Toxicity Assessment

The initial phase of in vivo toxicity testing involves an acute toxicity study to determine the potential adverse effects of a single dose of this compound. These studies help in identifying the maximum tolerated dose (MTD) and in guiding dose selection for subsequent repeated-dose studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

-

Test System: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain).

-

Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard rodent chow and water ad libitum.

-

Dose Administration: A single dose of this compound is administered by oral gavage. The initial dose is selected based on any available in vitro cytotoxicity data or structure-activity relationships. Subsequent doses are adjusted up or down based on the outcome for the previously dosed animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing. Observations are frequent on the day of dosing and at least daily thereafter.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Data Presentation: Acute Toxicity

The results of an acute toxicity study are typically presented to determine the LD50 (Lethal Dose, 50%) or to classify the compound's toxicity.

Table 1: Illustrative Acute Oral Toxicity Data for this compound in Rats

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed |

| 2000 | 5 | 5/5 | Lethargy, piloerection, ataxia within 4 hours |

| 1000 | 5 | 3/5 | Lethargy, piloerection |

| 500 | 5 | 0/5 | No observable signs |

| 250 | 5 | 0/5 | No observable signs |

| LD50 Estimate | ~1250 mg/kg |

Genotoxicity Assessment

Genotoxicity studies are crucial to assess the potential of a compound to damage genetic material, which can lead to mutations and cancer. A standard battery of in vitro and in vivo tests is required.

Experimental Workflow: Genotoxicity Screening

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a new chemical entity.

Experimental Protocols

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

-

Method: The tester strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (colonies that have regained the ability to grow on a selective medium) is counted.

-

Endpoint: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, L5178Y).

-

Method: Cells are treated with a range of concentrations of this compound, with and without metabolic activation. After treatment, the cells are harvested, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

-

Test System: Rodents, typically mice or rats.

-

Method: Animals are administered this compound, usually via the intended clinical route of administration, at multiple dose levels. Bone marrow or peripheral blood is collected at appropriate time points, and the frequency of micronucleated polychromatic erythrocytes is determined.

-

Endpoint: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes indicates in vivo genotoxicity.

Data Presentation: Genotoxicity

The results of genotoxicity assays are typically presented in tabular format, indicating the dose-response relationship and statistical significance.

Table 2: Illustrative Results of the Ames Test for this compound

| Tester Strain | Concentration (µ g/plate ) | Without S9 Mix (Mean Revertants ± SD) | With S9 Mix (Mean Revertants ± SD) |

| TA98 | 0 (Control) | 25 ± 4 | 30 ± 5 |

| 10 | 28 ± 6 | 35 ± 7 | |

| 100 | 30 ± 5 | 40 ± 6 | |

| 1000 | 32 ± 7 | 45 ± 8 | |

| TA100 | 0 (Control) | 150 ± 15 | 160 ± 18 |

| 10 | 155 ± 12 | 168 ± 20 | |

| 100 | 160 ± 18 | 175 ± 22 | |

| 1000 | 165 ± 20 | 180 ± 25 | |

| Conclusion | Negative | Negative |

Table 3: Illustrative Results of the In Vivo Micronucleus Test for this compound in Mice

| Dose (mg/kg) | % Micronucleated Polychromatic Erythrocytes (Mean ± SD) |

| 0 (Vehicle Control) | 0.25 ± 0.10 |

| 250 | 0.28 ± 0.12 |

| 500 | 0.30 ± 0.15 |

| 1000 | 0.32 ± 0.14 |

| Positive Control | 2.50 ± 0.50 |

| Conclusion | Negative |

| p < 0.05 compared to vehicle control |

Repeated-Dose Systemic Toxicity

Repeated-dose toxicity studies are essential to evaluate the adverse effects of a compound after prolonged exposure. A 28-day study in a rodent species is a common preliminary investigation.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats (Based on OECD Guideline 407)

-

Test System: Male and female rats (e.g., Sprague-Dawley).

-

Dose Groups: Typically three dose levels (low, medium, and high) and a vehicle control group. The high dose is selected to induce some toxicity but not mortality, based on acute toxicity data.

-

Dose Administration: this compound is administered daily by oral gavage for 28 consecutive days.

-

In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.

Data Presentation: Repeated-Dose Toxicity

Data from repeated-dose studies are extensive and are typically summarized in tables for key parameters.

Table 4: Illustrative Hematology Data from a 28-Day Rat Study with this compound (Male Rats)

| Parameter | Vehicle Control | 100 mg/kg/day | 300 mg/kg/day | 1000 mg/kg/day |

| WBC (10³/µL) | 8.5 ± 1.2 | 8.7 ± 1.5 | 9.0 ± 1.6 | 9.2 ± 1.8 |

| RBC (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.0 ± 0.5 | 6.5 ± 0.7 |

| Hemoglobin (g/dL) | 15.1 ± 1.0 | 14.9 ± 1.2 | 14.5 ± 1.1 | 13.2 ± 1.3 |

| Platelets (10³/µL) | 850 ± 150 | 860 ± 160 | 840 ± 155 | 830 ± 170 |

| *p < 0.05 compared to vehicle control |

Table 5: Illustrative Clinical Chemistry Data from a 28-Day Rat Study with this compound (Male Rats)

| Parameter | Vehicle Control | 100 mg/kg/day | 300 mg/kg/day | 1000 mg/kg/day |

| ALT (U/L) | 45 ± 10 | 48 ± 12 | 55 ± 15 | 150 ± 40 |

| AST (U/L) | 120 ± 25 | 125 ± 30 | 140 ± 35 | 350 ± 80 |

| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 21 ± 4 | 25 ± 6 |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |

| *p < 0.05 compared to vehicle control |

Conclusion

The preliminary toxicological evaluation of a novel compound such as this compound is a critical and multi-faceted process. While its mechanism as a PKR activator presents a promising avenue for therapeutic development, a comprehensive understanding of its safety profile is paramount. The studies outlined in this whitepaper, including acute toxicity, a battery of genotoxicity assays, and a 28-day repeated-dose study, represent the foundational assessments required to characterize potential liabilities and establish a No-Observed-Adverse-Effect Level (NOAEL). The data generated from these studies are indispensable for making informed decisions regarding the continued development of this compound and for the design of future non-clinical and clinical investigations. It is imperative that these studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity and regulatory acceptance. The absence of such data in the public domain underscores the preliminary stage of research on this compound and highlights the necessary next steps for its potential translation into a clinical candidate.

References

Unraveling the Pro-Apoptotic Power of BEPP Monohydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of BEPP monohydrochloride, a novel small molecule compound, and its significant role in inducing apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of programmed cell death and the discovery of new therapeutic agents. Here, we detail the core molecular pathways affected by this compound, present quantitative data on its efficacy, and provide comprehensive experimental protocols for replication and further investigation.

Core Mechanism of Action: A PKR-Dependent Cascade

This compound has been identified as an inducer of the double-stranded RNA-dependent protein kinase (PKR) signaling pathway, a critical component of the cellular response to viral infections and stress, which can also potently trigger apoptosis.[1][2][3] The pro-apoptotic effect of BEPP is fundamentally dependent on the presence and activation of PKR.[1][3] Studies have demonstrated that BEPP is significantly more cytotoxic to cells with functional PKR (MEF/PKR(+/+)) compared to their PKR-knockout counterparts (MEF/PKR(-/-)).[1]

Upon treatment, BEPP initiates a signaling cascade characterized by:

-

Increased phosphorylation of PKR and its downstream target, eIF2α (eukaryotic initiation factor 2 alpha).[1][3]

-

Modulation of the Bcl-2 family of proteins , leading to an increased expression of the pro-apoptotic protein BAX and a decreased expression of the anti-apoptotic protein Bcl-2.[1]

-

Activation of effector caspases , specifically caspase-3, which is a key executioner of apoptosis.[1][2]

This cascade culminates in the systematic dismantling of the cell, characteristic of programmed cell death. The PKR-dependent nature of this process highlights a potential therapeutic window for cancers overexpressing PKR, such as certain human lung cancers.[1]

Quantitative Analysis of this compound's Efficacy

The pro-apoptotic activity of this compound is dose-dependent. The following table summarizes key quantitative findings from studies on its effects on various cell lines.

| Cell Line | Treatment Concentration | Observed Effect | Reference |

| Mouse Embryonic Fibroblasts (MEF/PKR(+/+)) | 2.5 µM | Detectable increase in phosphorylated PKR and eIF2α | [3] |

| Human Lung Cancer Cell Line (overexpressing PKR) | Not specified | Effective growth inhibition | [1][2] |

| HeLa Cells | Non-cytotoxic dose | Effective inhibition of Vaccinia virus replication | [1] |

Further research is required to establish specific IC50 values across a broader range of cancer cell lines.

Visualizing the BEPP-Induced Apoptosis Pathway

To elucidate the mechanism of action, the following diagrams illustrate the signaling cascade initiated by this compound.

Caption: BEPP-induced PKR-mediated apoptosis signaling cascade.

Detailed Experimental Protocols

For researchers aiming to investigate the effects of this compound, the following are detailed protocols for key experimental assays.

Cell Culture and Treatment

-

Cell Lines: Mouse Embryonic Fibroblasts (MEF) with wild-type PKR (MEF/PKR(+/+)) and PKR-knockout (MEF/PKR(-/-)) are recommended for comparative studies. Human cancer cell lines, such as a lung cancer line known to overexpress PKR, should also be used.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute in culture medium to the desired final concentrations for treatment. A vehicle control with the equivalent concentration of DMSO should be included in all experiments.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control and incubate for the specified time points (e.g., 24, 48, 72 hours).

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is designed to assess the levels of total and phosphorylated PKR and eIF2α, as well as the expression of BAX and Bcl-2.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PKR, PKR, p-eIF2α, eIF2α, BAX, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Standard workflow for Western blot analysis.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

-

Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are live cells.

-

Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase-3.

-

Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting, using a lysis buffer compatible with the caspase activity assay kit.

-

Assay Procedure:

-

Add an equal amount of protein from each lysate to a 96-well microplate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The increase in signal is proportional to the caspase-3 activity.

Conclusion

This compound represents a promising small molecule for cancer therapy due to its ability to induce apoptosis through the PKR signaling pathway. Its efficacy in cells overexpressing PKR suggests a targeted approach for specific cancer types. The provided data and protocols offer a solid foundation for further research into the therapeutic potential of this compound and its analogs. Future investigations should focus on expanding the quantitative analysis across a wider range of cancer cell lines, elucidating the potential involvement of other signaling pathways, and evaluating its in vivo efficacy and safety.

References

Methodological & Application

BEPP Monohydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

BEPP monohydrochloride is a synthetic compound identified as a potent inducer of the double-stranded RNA-dependent protein kinase (PKR) signaling pathway.[1] This pathway plays a crucial role in the cellular response to viral infections and stress, leading to the inhibition of protein synthesis and induction of apoptosis, or programmed cell death.[1] Due to its ability to selectively induce apoptosis in cells with high PKR expression, such as certain cancer cell lines, this compound presents itself as a promising candidate for anticancer and antiviral research.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, focusing on assays to determine its cytotoxic and apoptotic effects.

Mechanism of Action

This compound activates the PKR pathway, leading to a cascade of downstream events. Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[1] This phosphorylation event inhibits global protein synthesis, a key step in the cellular antiviral response.[1] Concurrently, the activated PKR pathway triggers the apoptotic cascade. This involves the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspase-3 and subsequent cell death.[1]

Signaling Pathway Diagram

Caption: this compound-induced PKR signaling pathway.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Description | IC50 (µM) at 72h | Reference |

| MEF/PKR(+/+) | Wild-type Mouse Embryonic Fibroblast | 1.4 | [3] |

| MEF/PKR(-/-) | PKR-knockout Mouse Embryonic Fibroblast | 17.4 | [3] |

| H226B | Human Lung Cancer | 4.6 | [3] |

| H460 | Human Lung Cancer | 11.5 | [3] |

| A549 | Human Lung Cancer | 13.8 | [3] |

| H1299 | Human Lung Cancer | 15.8 | [3] |

| HBE | Normal Human Bronchial Epithelial | 15.6 | [3] |

Table 2: Apoptosis Induction by this compound in MEF/PKR(+/+) Cells

| Treatment Duration | Percentage of Apoptotic Cells (Sub-G1 Phase) | Reference |

| 24 hours (10 µM BEPP) | 32.3% | [3] |

| 72 hours (10 µM BEPP) | 84.6% | [3] |

Experimental Protocols

Protocol 1: Cell Viability Assay using Sulforhodamine B (SRB)

This protocol details the determination of cell viability following treatment with this compound using the SRB assay.

Materials:

-

This compound

-

Cell line of interest

-

Complete growth medium

-

96-well plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the SRB cell viability assay.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the BEPP dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 72 hours.

-

Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with water and allow to air dry.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15 minutes.

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Sub-G1 Analysis)

This protocol describes the quantification of apoptotic cells by analyzing the sub-G1 cell population using flow cytometry.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Experimental Workflow:

Caption: Workflow for apoptosis analysis by flow cytometry.

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound for the indicated time points (e.g., 24 and 72 hours).

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

Protocol 3: Western Blot Analysis of PKR Pathway Proteins

This protocol outlines the procedure for analyzing the expression and phosphorylation status of key proteins in the PKR pathway.

Materials:

-

This compound

-

Cell line of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-PKR, anti-p-PKR, anti-eIF2α, anti-p-eIF2α, anti-BAX, anti-Bcl-2, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Concluding Remarks

This compound is a valuable research tool for investigating the PKR signaling pathway and its role in apoptosis. The protocols provided herein offer a framework for assessing its efficacy in various cell culture models. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. Further investigation into the in vivo effects of this compound is warranted to explore its full therapeutic potential.

References

Application Notes and Protocols for Western Blot Analysis of p-PKR using BEPP Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing BEPP monohydrochloride, a potent activator of Protein Kinase R (PKR), to study the phosphorylation of PKR (p-PKR) via Western blotting. This method is crucial for investigating cellular stress responses, antiviral pathways, and apoptosis.

This compound is a synthetic small molecule that functions as a chemical activator of PKR.[1] Its application in cell-based assays allows for the controlled induction of the PKR signaling pathway, culminating in the autophosphorylation of PKR.[1][2] This activation subsequently triggers the phosphorylation of downstream targets, most notably the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of protein synthesis and, in many cases, the induction of apoptosis.[3][4] The ability to specifically activate PKR with this compound makes it an invaluable tool for researchers studying the intricate roles of this kinase in various physiological and pathological processes.

The following sections detail the signaling pathway, a comprehensive experimental protocol for treating cells with this compound, and performing a Western blot to detect phosphorylated PKR.

PKR Signaling Pathway Induced by this compound

The diagram below illustrates the signaling cascade initiated by this compound.

Caption: this compound-induced PKR activation and downstream signaling.

Experimental Protocols

This section provides a detailed methodology for the treatment of cells with this compound and subsequent analysis of PKR phosphorylation by Western blot.

Cell Treatment with this compound

The following table summarizes recommended treatment conditions. Researchers should optimize these parameters for their specific cell line and experimental goals.

| Parameter | Recommendation | Notes |

| Cell Type | Mammalian cell lines (e.g., MEF, HeLa, human lung cancer cell lines) | PKR expression levels may vary between cell lines.[2][4] |

| This compound Concentration | 2.5 µM to 10 µM | A dose-response experiment is recommended to determine the optimal concentration.[3] |

| Treatment Duration | 24 to 72 hours | Time-course experiments are advised to identify the peak of PKR phosphorylation.[2][3] |

| Vehicle Control | DMSO | Use the same volume of DMSO as used for the highest concentration of BEPP.[3] |

| Positive Control | Poly(I:C) treatment | A synthetic analog of double-stranded RNA, a known activator of PKR. |

Western Blot Protocol for p-PKR

This protocol is optimized for the detection of phosphorylated proteins.

1. Materials and Reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

SDS-PAGE gels (10%)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-PKR (Thr451)

-

Rabbit anti-total PKR

-

Mouse anti-β-actin (or other loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

2. Experimental Workflow

The diagram below outlines the key steps of the Western blot procedure.

Caption: Workflow for Western blot analysis of p-PKR.

3. Detailed Procedure

-

Cell Lysis:

-

After treatment with this compound, wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (cell lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA instead of milk is crucial to avoid high background from phosphoproteins in milk.[5]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in 5% BSA in TBST (typically 1:1000 dilution).

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST (typically 1:5000 dilution).

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phospho-PKR bands to the total PKR bands and the loading control.

-

Data Presentation

The results of the Western blot analysis can be summarized in a table for clear comparison of the effects of this compound on PKR phosphorylation.

| Treatment Group | BEPP Concentration (µM) | Normalized p-PKR / Total PKR Ratio (Mean ± SEM) | Fold Change vs. Control |

| Vehicle Control | 0 (DMSO) | Value | 1.0 |

| BEPP Treatment | 2.5 | Value | Value |

| BEPP Treatment | 10 | Value | Value |

Note: The values in this table should be replaced with experimental data. Studies have shown that treatment with 2.5 µM and 10 µM BEPP can increase p-PKR levels by approximately 2- and 3.5-fold, respectively.[3]

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the activation of the PKR signaling pathway and gain valuable insights into its role in cellular processes.

References

- 1. scbt.com [scbt.com]

- 2. Double-Stranded RNA-Dependent Protein Kinase-Dependent Apoptosis Induction by a Novel Small Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Double-stranded RNA-dependent protein kinase-dependent apoptosis induction by a novel small compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

Determining IC50 of BEPP monohydrochloride in vitro

Application Note & Protocol

Topic: Determining the In Vitro IC50 of BEPP Monohydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic small molecule identified as an activator of double-stranded RNA-dependent protein kinase (PKR).[1][2][3][4] PKR is a serine/threonine kinase that plays a crucial role in the cellular stress response, including antiviral defense and tumor suppression.[1][5] Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of protein synthesis.[1][6] In cancer cells, particularly those overexpressing PKR, activation of this pathway can induce potent pro-apoptotic effects, making PKR activators like BEPP a subject of interest for anticancer research.[1][5][7]

Determining the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a cytotoxic compound. This value represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%. This application note provides a detailed protocol for determining the IC50 of this compound in vitro by measuring its dose-dependent cytotoxic effect on a relevant cancer cell line.

Assay Principle

The IC50 value of this compound will be determined using a cell-based cytotoxicity assay. The protocol described here utilizes the Sulforhodamine B (SRB) assay, a reliable method for measuring cell density based on the measurement of cellular protein content.

The principle of the SRB assay is as follows:

-

Cancer cells are seeded in a 96-well plate and allowed to attach.

-

The cells are then treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), the cells are fixed to the plate with trichloroacetic acid (TCA).

-

The fixed cells are stained with the bright pink aminoxanthene dye, Sulforhodamine B, which binds stoichiometrically to basic amino acids of cellular proteins under mildly acidic conditions.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

-

The absorbance of the resulting solution is measured spectrophotometrically (at ~510 nm), which is directly proportional to the total cellular protein mass and, therefore, the number of viable cells in the well.

-

By comparing the absorbance of treated wells to untreated control wells, the percentage of cell growth inhibition can be calculated for each BEPP concentration, allowing for the determination of the IC50 value.

Materials and Reagents

Equipment

-

Humidified CO2 incubator (37°C, 5% CO2)

-

Laminar flow biological safety cabinet

-

Microplate reader (capable of measuring absorbance at 510 nm)

-

Inverted microscope

-

Multichannel pipette (5-50 µL and 50-200 µL)

-

Sterile serological pipettes

-

Hemocytometer or automated cell counter

-

-20°C and 4°C storage

Consumables

-

Sterile 96-well flat-bottom cell culture plates

-

Sterile reagent reservoirs

-

Sterile serological pipettes

-

Sterile pipette tips

-

Cell culture flasks (T-75)

-

Conical tubes (15 mL and 50 mL)

Reagents

-

This compound (CAS: 455311-98-5)

-

Human cancer cell line (e.g., A549 lung carcinoma, HeLa, or another line known to express PKR)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trichloroacetic acid (TCA) solution, 50% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Wash solution: 1% (v/v) acetic acid in water

-

Solubilization buffer: 10 mM Tris base solution, pH 10.5

Experimental Protocol

Cell Seeding

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with PBS, then detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.

-

Count the cells and determine viability (should be >95%).

-

Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL (the optimal seeding density may need to be determined empirically for different cell lines).

-

Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Leave the first column (A1-H1) with medium only to serve as a blank.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Compound Preparation and Treatment

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the BEPP stock solution in complete culture medium to prepare working concentrations that are 2X the desired final concentrations. A typical 8-point dose-response curve might use final concentrations ranging from 1 nM to 30 µM.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the 2X BEPP working solutions to the corresponding wells in triplicate.

-

Add 100 µL of complete medium containing the same percentage of DMSO as the highest BEPP concentration to the "vehicle control" wells.

-

Add 100 µL of complete medium to the "medium blank" wells.

-

Return the plate to the incubator for 72 hours.

SRB Assay Procedure

-

After the 72-hour treatment period, gently add 50 µL of cold 50% TCA to each well (final concentration: ~16.7%) without disturbing the cell monolayer.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

Carefully wash the plate five times with 1% acetic acid to remove TCA and unbound medium components.

-

After the final wash, remove all residual liquid and allow the plate to air dry completely at room temperature.

-

Add 100 µL of 0.4% SRB solution to each well, ensuring the cell monolayer is completely covered.

-

Stain for 30 minutes at room temperature.

-

Quickly wash the plate five times with 1% acetic acid to remove unbound SRB dye.

-

After the final wash, remove all residual wash solution and air dry the plate completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

-